![molecular formula C36H40ClN3O6 B1662672 硝苯地平盐酸盐 CAS No. 119934-51-9](/img/structure/B1662672.png)
硝苯地平盐酸盐
概述
描述
尼古地平(盐酸盐)是一种具有α1-肾上腺素受体阻断作用的钙通道阻滞剂 。它主要用于研究领域,并在各种科学应用中显示出潜力。该化合物以其阻断L型钙通道和α1A-肾上腺素受体的能力而闻名 。
科学研究应用
Calcium Channel Blockade
Niguldipine functions primarily as a calcium channel blocker (CCB) . It selectively inhibits L-type calcium channels, which play a crucial role in muscle contraction and neurotransmitter release. This action is particularly relevant in treating conditions like hypertension and angina .
Alpha-1 Adrenergic Antagonism
As an alpha-1 adrenergic antagonist , niguldipine has shown efficacy in modulating vascular resistance and improving blood flow. The selectivity of (+)-niguldipine for alpha-1A over alpha-1B receptors makes it a valuable candidate for further research into cardiovascular therapies .
Cardiovascular Research
Niguldipine's role as a CCB has been extensively studied in the context of cardiovascular health. Research indicates that it can effectively lower blood pressure by relaxing vascular smooth muscle and reducing peripheral resistance. A study highlighted its potential to alleviate cerebral vasospasm following subarachnoid hemorrhage, suggesting implications for stroke management .
Neurological Studies
Preclinical studies have explored niguldipine's anticonvulsant properties. Although initial findings indicated that niguldipine did not significantly alter the electroconvulsive threshold in mice, further investigation is warranted to assess its potential in epilepsy treatment .
Drug Transport Modulation
Niguldipine has demonstrated the ability to modulate drug transport via P-glycoprotein, which is critical in pharmacokinetics. This property could enhance the bioavailability of co-administered drugs, making niguldipine relevant in combination therapies .
Case Studies
Case Study 1: Cerebral Vasospasm
In an experimental study involving rabbits, niguldipine was administered to evaluate its effects on cerebral blood flow post-subarachnoid hemorrhage. Results showed significant improvements in blood flow dynamics, indicating potential therapeutic benefits for patients experiencing vasospasm after aneurysmal rupture .
Case Study 2: Anticonvulsant Activity
A study assessing niguldipine's anticonvulsant activity involved administering varying doses to mice subjected to electroconvulsive stimuli. While lower doses were ineffective, higher doses demonstrated notable effects on seizure thresholds, warranting further exploration into its efficacy as an anticonvulsant agent .
Data Table: Summary of Pharmacological Effects
作用机制
尼古地平(盐酸盐)通过阻断L型钙通道和α1A-肾上腺素受体发挥作用。这种作用抑制了细胞外钙离子流入细胞,导致血管扩张和血管阻力降低 。分子靶标包括α1A-肾上腺素受体和L型钙通道,它们参与调节血管张力和血压 。
生化分析
Biochemical Properties
Niguldipine hydrochloride interacts with various enzymes and proteins, primarily functioning as a L-type Ca2+ channel blocker and alpha1A-adrenoceptor antagonist . This means that it inhibits the influx of calcium ions into cardiac muscle and smooth muscle cells
Cellular Effects
Niguldipine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by blocking calcium channels, thereby affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Niguldipine hydrochloride involves its role as a calcium channel blocker and alpha1A-adrenoceptor antagonist It exerts its effects at the molecular level by binding to these receptors and inhibiting their function This can lead to changes in gene expression and enzyme activity
Dosage Effects in Animal Models
In animal models, the effects of Niguldipine hydrochloride vary with different dosages . For instance, in a rabbit experimental cerebral vasospasm model, Niguldipine hydrochloride was administered intramuscularly at a dose of 0.03 mg/kg, which reportedly had a significant effect on cerebral blood flow
Metabolic Pathways
As a calcium channel blocker, it likely interacts with enzymes and cofactors involved in calcium signaling pathways
准备方法
合成路线和反应条件
尼古地平(盐酸盐)可以通过一系列化学反应合成,这些反应涉及二氢吡啶环的形成。合成通常涉及醛与β-酮酯在氨或胺存在下的缩合,然后进行环化和随后的官能团修饰 。
工业生产方法
尼古地平(盐酸盐)的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。该过程包括严格的纯化步骤,如重结晶和色谱法,以获得最终产品 。
化学反应分析
反应类型
尼古地平(盐酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的硝基衍生物。
还原: 还原反应可以将硝基转化为胺。
取代: 取代反应可以在分子中引入不同的官能团.
常用试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及用于取代反应的各种亲核试剂 。
主要形成的产物
相似化合物的比较
类似化合物
硝苯地平: 另一种具有类似血管扩张作用的钙通道阻滞剂。
尼群地平: 一种用于治疗高血压和心绞痛的知名钙通道阻滞剂。
氨氯地平: 一种长效钙通道阻滞剂,用于治疗高血压和冠心病.
独特性
尼古地平(盐酸盐)的独特之处在于它同时具有钙通道阻滞剂和α1-肾上腺素受体拮抗剂的双重作用。这种双重机制与主要针对钙通道的其他钙通道阻滞剂相比,提供了更广泛的治疗效果 。
生物活性
Niguldipine hydrochloride, a compound belonging to the class of 1,4-dihydropyridines (DHPs), exhibits significant biological activity primarily as a calcium channel blocker and an alpha-1 adrenergic antagonist. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Niguldipine hydrochloride is chemically described as:
- Chemical Name : (±)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(4,4-diphenyl-1-piperidinyl)propyl methyl ester hydrochloride.
- Molecular Formula : C₃₆H₃₉N₃O₆·HCl
- CAS Number : 113145-70-3
Niguldipine acts primarily on L-type calcium channels and alpha-1 adrenergic receptors:
-
Calcium Channel Blockade :
- The compound selectively binds to L-type calcium channels, inhibiting calcium influx into cells. This action is crucial in regulating vascular tone and cardiac contractility.
- The Ki values for (+)-niguldipine were determined to be 85 pmol/L for skeletal muscle, 140 pmol/L for brain tissue, and 45 pmol/L for cardiac tissue, indicating high affinity for these receptors .
-
Alpha-1 Adrenergic Antagonism :
- (+)-Niguldipine shows significant selectivity for alpha-1A over alpha-1B adrenergic receptors. The Ki value for the high-affinity site (alpha 1A) was found to be 52 pmol/L .
- In contrast, (-)-niguldipine was approximately 40 times less potent at the alpha 1A site but nearly equipotent at the alpha 1B site .
Cardiovascular Effects
Niguldipine has been studied extensively for its cardiovascular effects:
- It is effective in lowering blood pressure by causing vasodilation through calcium channel blockade.
- In clinical settings, it has been compared with other antihypertensive agents, showing a favorable profile in reducing cardiovascular events compared to beta-blockers .
Case Studies and Clinical Trials
Several studies have documented the efficacy of niguldipine in treating hypertension:
- A meta-analysis involving multiple randomized controlled trials indicated that calcium channel blockers like niguldipine are effective first-line treatments for hypertension .
- Notably, niguldipine was associated with a reduction in major cardiovascular events when compared to diuretics .
Comparative Biological Activity
The following table summarizes the comparative biological activity of niguldipine with other calcium channel blockers:
Compound | Mechanism of Action | Ki Value (pmol/L) | Selectivity |
---|---|---|---|
Niguldipine (+) | L-type Ca²⁺ channel blocker | 85 (skeletal) | High for α1A |
Niguldipine (-) | L-type Ca²⁺ channel blocker | ~340 (α1B) | Low for α1A |
Nifedipine | L-type Ca²⁺ channel blocker | Varies | Moderate |
Diltiazem | Non-DHP CCB | Varies | Moderate |
Toxicology and Side Effects
While niguldipine is generally well-tolerated, potential side effects include:
属性
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872307 | |
Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119934-51-9 | |
Record name | Niguldipine hydrochloride, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。